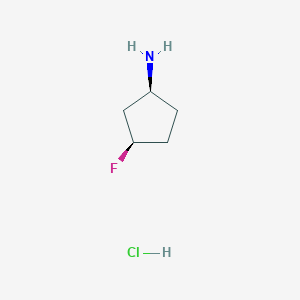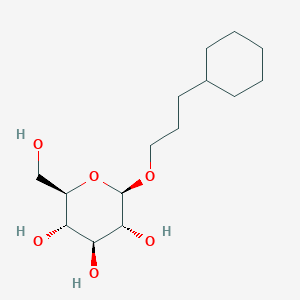
3-Cyclohexylpropyl-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
3-Cyclohexylpropyl-b-D-glucopyranoside can be synthesized by reacting glucoside with cyclohexylpropanol, catalyzed by either acid or enzyme. The purification of the synthesized compound can be achieved through crystallization or chromatography techniques. Industrial production methods typically involve custom synthesis to achieve a purity of 99% .
Analyse Chemischer Reaktionen
3-Cyclohexylpropyl-b-D-glucopyranoside undergoes various chemical reactions, including methylation, glycosylation, and click chemistry . These reactions are facilitated by common reagents such as methyl iodide for methylation, glycosyl donors for glycosylation, and azides for click chemistry . The major products formed from these reactions include methylated derivatives, glycosylated compounds, and triazole-linked products .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylpropyl-b-D-glucopyranoside is widely used in scientific research due to its amphiphilic nature. It serves as a surfactant in material science, biotechnology, nanotechnology, and drug delivery systems. The compound exhibits antioxidant, anticancer, and anti-inflammatory properties, making it valuable in pharmaceutical formulations and drug delivery systems. Additionally, it enhances the solubility and bioavailability of poorly soluble drugs.
Wirkmechanismus
The mechanism of action of 3-Cyclohexylpropyl-b-D-glucopyranoside involves its interaction with molecular targets and pathways related to its surfactant properties. It forms micelles and encapsulates hydrophobic molecules, thereby increasing their solubility and stability. This encapsulation enhances the bioavailability of drugs and facilitates their delivery to target sites.
Vergleich Mit ähnlichen Verbindungen
3-Cyclohexylpropyl-b-D-glucopyranoside is unique due to its specific structure, which combines a glucose molecule with a cyclohexylpropyl group. Similar compounds include other glucosides such as methyl-b-D-glucopyranoside and ethyl-b-D-glucopyranoside. this compound stands out due to its amphiphilic nature and its ability to enhance drug solubility and bioavailability.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2/t11-,12-,13+,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKLNVVAXZAEN-UXXRCYHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

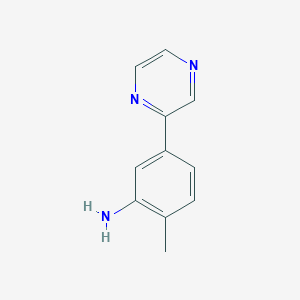
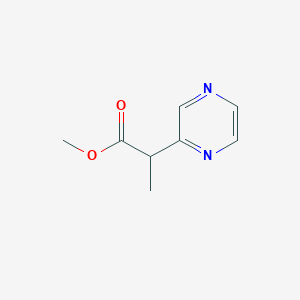
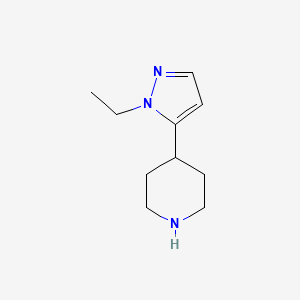
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
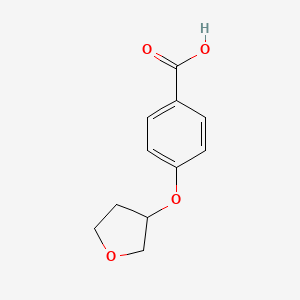
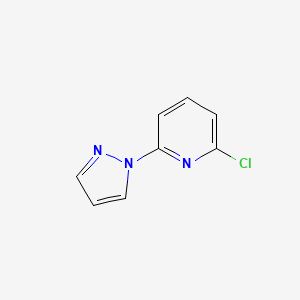
![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)
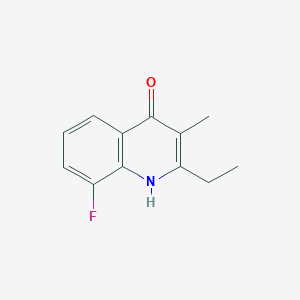
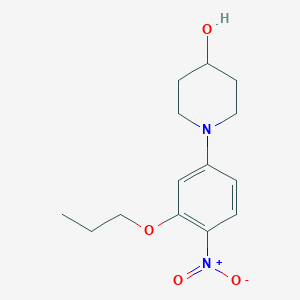
![3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,3'-PYRROLIDINE]](/img/structure/B1429014.png)
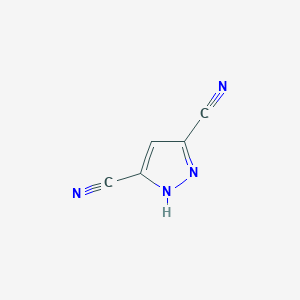
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
